Cas no 69706-74-7 (3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol)

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(3-Phenyl-1H-pyrazol-5-yl)-1-propanol
- 5-Phenylpyrazole-3-propanol
- Maybridge4_000895
- 1H-pyrazole-5-propanol, 3-phenyl-
- CCG-243717
- IDI1_031477
- 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol, AldrichCPR
- 69706-74-7
- CS-0269883
- SCHEMBL2375250
- AKOS022171760
- FS-6637
- FT-0758674
- EN300-1862450
- HMS1523I15
- DB-074205
-
- MDL: MFCD00120906
- インチ: InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14)
- InChIKey: FLAGTEWKRZLAAU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NNC(=C2)CCCO
計算された属性
- せいみつぶんしりょう: 202.110613074g/mol
- どういたいしつりょう: 202.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM187899-1g |
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 95% | 1g |
$417 | 2024-07-24 | |
Enamine | EN300-1862450-5g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 5g |
$3355.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340553-500mg |
3-(3-Phenyl-1h-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 95+% | 500mg |
¥23992.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340553-250mg |
3-(3-Phenyl-1h-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 95+% | 250mg |
¥28749.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340553-50mg |
3-(3-Phenyl-1h-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 95+% | 50mg |
¥24494.00 | 2024-05-03 | |
Enamine | EN300-1862450-0.1g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 0.1g |
$1019.0 | 2023-09-18 | ||
Enamine | EN300-1862450-1.0g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 1g |
$1157.0 | 2023-06-01 | ||
Enamine | EN300-1862450-0.5g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 0.5g |
$1111.0 | 2023-09-18 | ||
Enamine | EN300-1862450-5.0g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 5g |
$3355.0 | 2023-06-01 | ||
Enamine | EN300-1862450-10.0g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 10g |
$4974.0 | 2023-06-01 |
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-olに関する追加情報
Recent Advances in the Study of 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol (CAS: 69706-74-7)
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol, with the CAS number 69706-74-7, is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly as a scaffold for the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
One of the key areas of research involving 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol is its role as an intermediate in the synthesis of more complex molecules. Recent publications have highlighted efficient synthetic routes that optimize yield and purity, making it a valuable building block in medicinal chemistry. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method for the synthesis of this compound, which significantly reduced the production of by-products and improved scalability.
In addition to its synthetic utility, 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol has been investigated for its biological activity. Preliminary studies suggest that derivatives of this compound exhibit promising anti-inflammatory and antimicrobial properties. A recent in vitro study conducted by researchers at a leading pharmaceutical company revealed that certain analogs of this compound showed potent inhibition of key inflammatory markers, such as TNF-α and IL-6, indicating potential applications in the treatment of chronic inflammatory diseases.
Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol with biological targets. These studies have identified specific structural modifications that can enhance its binding affinity and selectivity, paving the way for the design of more effective drug candidates. For example, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that introducing electron-withdrawing groups at the phenyl ring significantly improved the compound's inhibitory activity against a specific enzyme target.
Despite these promising findings, challenges remain in the development of 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol-based therapeutics. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Ongoing research is focused on optimizing the pharmacokinetic properties of this compound and its derivatives to ensure their suitability for clinical development.
In conclusion, 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol (CAS: 69706-74-7) represents a versatile and promising scaffold in medicinal chemistry. Recent advancements in its synthesis, biological evaluation, and computational modeling have expanded our understanding of its potential applications. Future research should focus on addressing the remaining challenges and translating these findings into clinically viable therapeutics. This compound continues to be a valuable subject of study for researchers in the chemical biology and pharmaceutical industries.
69706-74-7 (3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol) 関連製品
- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)
- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)
- 1342213-17-5(5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)
- 1896841-73-8(1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine)
- 141676-35-9(Vasonatrin Peptide (VNP))
- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)
- 1909306-09-7(tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate)
- 2323054-02-8(5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one)
- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)
- 1391211-17-8(4-(5-Oxomorpholin-3-yl)benzenecarbonitrile)
